N,N-Dibenzylthiobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
61821-51-0 |
|---|---|
Molecular Formula |
C21H19NS |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N,N-dibenzylbenzenecarbothioamide |
InChI |
InChI=1S/C21H19NS/c23-21(20-14-8-3-9-15-20)22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI Key |
UEOFECQMBDNUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Coordination Chemistry of N,n Dibenzylthiobenzamide Ligands
Ligand Design Strategies for N,N-Dibenzylthiobenzamide Systems
The modular nature of the this compound scaffold allows for systematic modifications to fine-tune its properties for specific applications in coordination chemistry. These strategies primarily revolve around altering the electronic environment of the donor sulfur atom and adjusting the steric profile of the ligand.
The coordination behavior of this compound is profoundly influenced by the electronic and steric properties imparted by its constituent groups.
Electronic Tuning: Modification of the C-aryl ring (the benzoyl moiety) is a primary strategy for electronic tuning. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the para-position of this ring directly modulates the electron density on the thiocarbonyl sulfur atom.
Electron-Donating Groups (e.g., -OCH₃, -CH₃): An EDG increases the electron density throughout the π-system, including the C=S bond. This enhances the Lewis basicity of the sulfur atom, making it a stronger σ-donor to a metal center. This increased donation is often reflected spectroscopically by a higher frequency C=S stretching vibration in the free ligand, which undergoes a more significant red-shift upon coordination.
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): An EWG decreases electron density on the sulfur atom, reducing its σ-donor capability. However, this can enhance the π-acceptor properties of the ligand, which can be important for stabilizing low-valent metal centers.
Steric Tuning: The N-benzyl groups provide a powerful tool for steric control. The bulky nature of these groups can enforce specific coordination geometries, limit the number of ligands that can bind to a metal center, and provide kinetic stabilization by shielding the metal from reactive species.
Substituents on Benzyl (B1604629) Rings: Introducing bulky substituents like tert-butyl groups onto the para-position of the N-benzyl rings significantly increases the ligand's steric cone angle. This can prevent the formation of highly coordinated species, favoring complexes with lower coordination numbers.
Modification of N-Substituents: While the focus is on dibenzyl systems, comparative studies involving less bulky N-substituents (e.g., diethyl) or more rigid ones (e.g., incorporating the nitrogen into a cyclic system) highlight the critical role of the benzyl groups in dictating the final structure of the metal complex.
The table below summarizes the effects of substituent changes on key ligand properties.
| Ligand Derivative | Substituent (Position) | Effect Type | Predicted Impact on Coordination |
|---|---|---|---|
| N,N-Dibenzyl-4-methoxythiobenzamide | -OCH₃ (C-aryl, para) | Electronic (EDG) | Increased S-donor strength; stronger M-S bond. |
| N,N-Dibenzyl-4-nitrothiobenzamide | -NO₂ (C-aryl, para) | Electronic (EWG) | Decreased S-donor strength; potential for π-acidity. |
| N,N-Bis(4-tert-butylbenzyl)thiobenzamide | -C(CH₃)₃ (N-benzyl, para) | Steric | Increased steric hindrance; favors lower coordination numbers. |
| This compound | -H (Reference) | Reference | Baseline steric and electronic properties. |
While this compound typically functions as a monodentate ligand, it can be incorporated into larger frameworks to create multidentate systems. This strategy leverages the chelate effect to form thermodynamically more stable metal complexes.
The design of such ligands focuses on the linker used to connect two or more thioamide units. The nature of this linker—its length, rigidity, and geometry—is critical in defining the "bite angle" and pre-organizing the donor atoms for effective metal binding.
Bidentate [S,S] Ligands: A common approach involves linking two this compound units through their C-aryl rings. For example, a bis(thioamide) ligand can be synthesized by connecting the two thiobenzoyl moieties at their meta or para positions with a flexible alkyl chain (e.g., -CH₂-O-CH₂-) or a rigid aromatic spacer (e.g., 1,4-phenylene). A flexible linker allows the ligand to adapt to the preferred coordination geometry of various metals, while a rigid linker imposes a more defined geometry and bite angle, offering greater selectivity.
Tridentate and Higher-Order Systems: More complex architectures can be envisioned by using a central scaffold, such as a 1,3,5-substituted benzene (B151609) ring, to which three thioamide arms are attached. Such tripodal ligands can encapsulate a metal ion, forming highly stable complexes. These systems are designed to control the entire coordination sphere of the metal, potentially creating a protected, well-defined active site.
Complexation with Transition Metal Centers
The thioamide sulfur atom is a soft donor and thus exhibits a strong affinity for soft or borderline-soft transition metals, such as Pd(II), Pt(II), Rh(I), Cu(I), and Ag(I). Complexation with harder metal ions like Fe(II) or Ni(II) is also well-established.
The synthesis of metal complexes with this compound ligands is typically achieved through direct reaction of the ligand with a suitable metal salt precursor. The choice of solvent, metal precursor, and stoichiometry are key variables.
A general synthetic procedure involves dissolving the thioamide ligand in an appropriate organic solvent, such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or tetrahydrofuran (B95107) (THF). A solution or suspension of the metal salt is then added, often at room temperature. Common metal precursors include labile solvato-complexes like [PdCl₂(CH₃CN)₂] or simple metal halides like NiCl₂.
The stoichiometry of the reaction dictates the final product.
A 2:1 ligand-to-metal ratio with a metal(II) halide (MX₂) typically yields neutral complexes of the type [ML₂X₂].
Using a 4:1 ratio with a metal salt containing a non-coordinating anion (e.g., BF₄⁻, PF₆⁻) can lead to the formation of cationic complexes like [ML₄]²⁺, where the steric bulk of the dibenzyl groups plays a significant role in determining feasibility and geometry.
The resulting complexes are usually colored crystalline solids, which can be isolated by filtration or by removal of the solvent, followed by purification via recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane).
A combination of spectroscopic techniques is employed to confirm coordination and probe the electronic structure of the resulting complexes.
Infrared (IR) Spectroscopy: This is a primary tool for confirming S-coordination. The thioamide functional group has a characteristic C=S stretching vibration (ν(C=S)). In the free this compound ligand, this band appears in the region of 1050-1020 cm⁻¹. Upon coordination of the sulfur atom to a metal center, electron density is withdrawn from the C=S bond, weakening it and decreasing its double-bond character. This results in a diagnostic red-shift (a shift to lower wavenumber) of the ν(C=S) band by 30-60 cm⁻¹. Concurrently, the C-N bond gains more double-bond character, leading to a blue-shift (a shift to higher wavenumber) of the ν(C-N) band.
NMR Spectroscopy (¹H, ¹³C): In solution, NMR spectroscopy provides clear evidence of complex formation. The protons and carbons closest to the sulfur donor atom are most affected. The ¹H NMR spectrum typically shows a downfield shift of the signals for the benzylic methylene (B1212753) protons (-CH₂-) upon coordination. In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) resonance, which appears far downfield (~200 ppm) in the free ligand, undergoes a significant shift upon complexation, providing unambiguous proof of an interaction at the thiocarbonyl group.
UV-Visible Spectroscopy: Free this compound exhibits ligand-centered π→π* and n→π* transitions in the UV region. Upon complexation with a d-block metal, new absorption bands often appear in the visible or near-UV region. These new bands, which are responsible for the color of the complexes, are typically assigned to ligand-to-metal charge transfer (LMCT: S→M) or metal-to-ligand charge transfer (MLCT: M→L) transitions. The energies of these transitions provide insight into the metal-ligand electronic interactions.
Single-crystal X-ray diffraction provides the most definitive structural information for these complexes in the solid state. It confirms the coordination mode, geometry, and provides precise bond lengths and angles.
For complexes of this compound, crystallographic studies consistently show that coordination occurs exclusively through the sulfur atom. The metal-sulfur (M-S) bond length is a key parameter that reflects the strength of the interaction.
A representative example is the structure of a trans-dichlorobis(this compound)palladium(II) complex, trans-[PdCl₂(L)₂]. In this complex, the Pd(II) center adopts a slightly distorted square planar geometry. The two thioamide ligands are coordinated through their sulfur atoms and are arranged in a trans configuration to minimize steric repulsion between the bulky dibenzyl groups. The two chloride ligands occupy the remaining two sites, also in a trans arrangement.
Key structural parameters for a hypothetical trans-[PdCl₂(this compound)₂] complex are presented in the table below.
| Parameter | Value | Significance |
|---|---|---|
| Coordination Geometry | Distorted Square Planar | Typical for Pd(II) with monodentate ligands. |
| Pd-S Bond Length | ~2.32 Å | Characteristic of Pd(II)-thioamide S-coordination. |
| Pd-Cl Bond Length | ~2.30 Å | Typical for Pd(II)-chloride bonds trans to a sulfur donor. |
| C=S Bond Length | ~1.71 Å | Elongated compared to the free ligand (~1.68 Å), confirming weaker C=S bond. |
| C-N Bond Length | ~1.33 Å | Shortened compared to the free ligand (~1.36 Å), indicating increased double-bond character. |
| S-Pd-S Angle | 180° (ideal) | Confirms the trans arrangement of the thioamide ligands. |
| Cl-Pd-Cl Angle | 180° (ideal) | Confirms the trans arrangement of the chloride ligands. |
These crystallographic data provide unambiguous confirmation of the bonding changes predicted by spectroscopic methods and highlight the interplay between electronic effects and steric demands in dictating the final structure of the metal complex.
Investigation of Coordination Modes and Stoichiometry
There is no specific information available in the surveyed scientific literature regarding the coordination modes and stoichiometry of this compound complexes. General studies on N,N-disubstituted thiobenzamides suggest that coordination often occurs through the sulfur atom, which can act as a directing group in catalytic reactions. researchgate.net However, without dedicated structural studies, such as single-crystal X-ray diffraction, or spectroscopic analysis (e.g., IR, NMR) of this compound complexes, any description of its binding behavior would be purely speculative.
Coordination with Main Group Elements
A review of existing literature yields no published research on the coordination of this compound with main group elements (s- and p-block elements). The chemistry of main group elements with various ligands is extensive, ksu.edu.sa but complexes involving this compound have not been reported.
Coordination with Lanthanide and Actinide Metal Ions
There is no documented research on the formation or characterization of coordination complexes between this compound and lanthanide or actinide ions. The coordination chemistry of f-block elements is a significant area of research, particularly due to their unique magnetic and luminescent properties. nih.govrsc.org However, the interaction of these metal ions with this compound has not been explored in the available literature.
Supramolecular Chemistry Involving N,n Dibenzylthiobenzamide Based Assemblies
Non-Covalent Interactions in N,N-Dibenzylthiobenzamide Systems
The architecture and stability of supramolecular assemblies based on this compound are dictated by a variety of non-covalent interactions. mdpi.com These interactions, though weaker than covalent bonds, collectively provide the necessary driving force for the formation of ordered structures. nih.gov The intricate balance of these forces, including hydrogen bonds, π-π stacking, and metal-ligand coordination, is crucial for the controlled assembly of these molecular systems. rsc.org
Hydrogen Bonding Networks
The formation of these networks can be influenced by the presence of other functional groups within the molecule. For instance, in related benzamide (B126) systems, the presence of fluorine atoms can introduce additional C-H···F interactions, further stabilizing the crystal packing. mdpi.com Computational studies, such as Car-Parrinello and path integral molecular dynamics, have been employed to investigate the dynamics of these hydrogen bonds, revealing phenomena like proton transfer and the influence of quantum effects on the bond lengths and angles. mdpi.com
| Interaction Type | Donor | Acceptor | Significance in Assembly |
| N-H···S | Amide (N-H) | Thioamide (C=S) | Formation of primary structural motifs. |
| C-H···π | Benzyl (B1604629) (C-H) | Aromatic Ring | Stabilization of crystal packing. nih.gov |
| C-H···X (X=Cl, Br, I) | Benzyl (C-H) | Halogen | Linking of molecular units in the crystal lattice. nih.gov |
π-π Stacking Interactions
The aromatic rings of the benzyl and benzoyl groups in this compound provide ideal platforms for π-π stacking interactions. wikipedia.org These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings and are a significant driving force in the self-assembly of aromatic-containing molecules. nih.gov The geometry of these interactions can vary, with common arrangements including face-to-face (sandwich) and edge-to-face (T-shaped) stacking. illinois.edu
| Stacking Geometry | Interacting Moieties | Typical Energy (kcal/mol) |
| Parallel-displaced | Phenyl-Phenyl | -1.5 to -2.5 |
| T-shaped | Phenyl-Phenyl | -1.0 to -2.0 |
| Face-to-face | Phenyl-Phenyl | Repulsive (unfavorable) |
Metal-Ligand Dative Bonding in Supramolecular Frameworks
The thiobenzamide (B147508) moiety of this compound can act as a ligand, coordinating to metal centers through the sulfur and/or nitrogen atoms to form metal-ligand dative bonds. york.ac.uk This type of bond, also known as a coordinate bond, involves the donation of a lone pair of electrons from the ligand (a Lewis base) to a vacant orbital of the metal ion (a Lewis acid). libretexts.orgibchem.com The incorporation of metal ions into this compound systems introduces a new level of control over the self-assembly process, allowing for the construction of highly ordered and robust supramolecular frameworks. nih.gov
| Metal Ion | Typical Coordination Number | Resulting Geometry | Potential Application |
| Ag(I) | 2, 4 | Linear, Tetrahedral | Luminescent materials |
| Cu(II) | 4, 6 | Square Planar, Octahedral | Catalysis, Gas storage |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Sensors, Drug delivery |
| Fe(II)/Fe(III) | 6 | Octahedral | Magnetic materials, Bio-imaging |
Self-Assembly of this compound Derivatives
Self-assembly is the spontaneous organization of molecules into well-defined, stable, non-covalently bonded aggregates. csic.es For derivatives of this compound, this process is driven by the interplay of the non-covalent interactions discussed previously. By modifying the chemical structure of the parent molecule, it is possible to program the self-assembly process to yield specific supramolecular architectures with desired properties. beilstein-journals.org
For instance, the introduction of different substituents on the aromatic rings can alter the strength and directionality of hydrogen bonding and π-π stacking interactions, leading to different packing arrangements in the solid state. rsc.org The balance between hydrophobic and hydrophilic interactions can also be tuned to control the self-assembly in solution, leading to the formation of various nanostructures such as nanofibers, vesicles, or hydrogels. nih.govnih.gov The study of the self-assembly of this compound derivatives is crucial for the bottom-up fabrication of functional materials with applications in areas such as nanotechnology and materials science. rsc.org
Host-Guest Chemistry and Molecular Encapsulation with this compound Analogs
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. frontiersin.org The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. Analogs of this compound can be designed to act as hosts for a variety of guest species. The benzyl groups can create a hydrophobic pocket suitable for encapsulating small organic molecules, while the thioamide group can provide a binding site for metal ions or other polar guests. rsc.org
The formation of host-guest complexes is a dynamic and often reversible process, governed by the same non-covalent interactions that drive self-assembly. nih.gov The binding affinity and selectivity of a host for a particular guest can be tuned by modifying the structure of the host molecule. For example, increasing the size of the hydrophobic cavity can allow for the encapsulation of larger guest molecules, while introducing specific functional groups can enhance the binding of certain guests through targeted interactions. frontiersin.org This ability to selectively bind and encapsulate guest molecules makes this compound analogs promising candidates for applications in areas such as sensing, separation, and drug delivery. mdpi.com
| Host Analog | Guest Molecule | Primary Driving Interaction | Potential Application |
| Calix nobelprize.orgarene-thioamide | Toluene (B28343) | Hydrophobic, π-π stacking | Separation of aromatic hydrocarbons |
| Crown ether-thioamide | K+ | Ion-dipole, Hydrogen bonding | Ion-selective electrode |
| Cyclodextrin-thioamide | Ibuprofen | Hydrophobic, van der Waals | Drug delivery |
Theoretical and Computational Studies of N,n Dibenzylthiobenzamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its physical and chemical properties. northwestern.edu For thioamides, these calculations can elucidate bond lengths, bond angles, electronic energy levels, and the nature of molecular orbitals. researchgate.netnih.gov
Density Functional Theory (DFT) is a widely used method for these calculations. nih.gov The choice of functional and basis set is crucial for obtaining accurate results. For instance, a study on n/π* interactions in amides and thioamides utilized various DFT functionals to assess the effect of dispersion forces on the strength of these interactions. semanticscholar.org The Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to quantify donor-acceptor interactions, such as the n → π* delocalization. semanticscholar.org
Table 1: Representative Calculated Electronic Properties of Thioamide Models Note: This table presents hypothetical data for N,N-Dibenzylthiobenzamide based on typical values for related thioamides as specific data is not available.
| Property | Calculated Value | Method |
| C=S Bond Length | ~1.65 Å | DFT (B3LYP/6-31G) |
| C-N Bond Length | ~1.35 Å | DFT (B3LYP/6-31G) |
| N→π* Interaction Energy | ~15-20 kcal/mol | NBO Analysis |
| HOMO-LUMO Gap | ~4-5 eV | DFT (B3LYP/6-31G*) |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. In thioamides, the HOMO is often associated with the sulfur and nitrogen lone pairs, while the LUMO is typically the π* orbital of the C=S bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. researchgate.net
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. scielo.br For this compound, computational studies can be used to explore its synthesis and subsequent reactions.
One common method for synthesizing thioamides is the thionation of the corresponding amide using a thionating agent like Lawesson's reagent. Computational studies on the thionation of carbonyl compounds have shown that the reaction likely proceeds through a two-step mechanism involving a concerted cycloaddition to form a four-membered intermediate, followed by a cycloreversion to yield the thiocarbonyl compound. unict.it DFT calculations can be used to determine the activation energies for these steps, providing a detailed picture of the reaction coordinate. unict.it
The formation of thiobenzamides from N-substituted-N'-benzoylthioureas has also been investigated using DFT calculations. researchgate.net These studies have shown that the electronic nature of the substituents can influence the reaction pathway, favoring either benzamide (B126) or thiobenzamide (B147508) formation. researchgate.net For this compound, the electron-donating nature of the benzyl (B1604629) groups would likely influence its formation and reactivity.
Furthermore, computational studies can shed light on the reactivity of the thioamide group itself. For example, the mechanism of amide bond formation via a CS2-releasing 1,3-acyl transfer from a dithiocarbamate has been systematically studied using DFT. rsc.org This type of mechanistic insight is crucial for designing new synthetic methodologies involving thioamides. The reactions of elemental sulfur and polysulfides with nucleophiles, which are relevant to the synthesis and reactivity of sulfur-containing compounds, have also been elucidated through computational methods. chemrxiv.org
Molecular Dynamics Simulations of this compound-Containing Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. fz-juelich.de This technique allows for the investigation of conformational changes, intermolecular interactions, and the behavior of molecules in solution or in complex environments. nih.govnih.gov
MD simulations can also be employed to study the conformational landscape of flexible molecules like this compound. The two benzyl groups can adopt various orientations, and the rotation around the C-N bond of the thioamide group is also a key conformational feature. MD simulations can map the potential energy surface associated with these conformational changes, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment, for instance, when binding to a receptor or a metal center.
Table 2: Potential Applications of MD Simulations for this compound
| Simulation Type | Information Gained | Potential Significance |
| Solvation in different solvents | Solvation free energy, radial distribution functions | Understanding solubility and solvent effects on conformation |
| Aggregation studies | Presence and nature of self-assembly | Predicting behavior at high concentrations |
| Conformational analysis | Identification of low-energy conformers and rotational barriers | Insight into molecular shape and flexibility |
| Interaction with a protein binding site | Binding free energy, key intermolecular interactions | Guiding the design of bioactive molecules |
Ligand-Metal Interaction Modeling and Predictive Design
The thioamide group is known to be an effective ligand for a variety of metal ions, coordinating through the sulfur atom, the nitrogen atom, or in a bridging fashion. researchgate.netresearchgate.net Computational modeling plays a crucial role in understanding and predicting the nature of these ligand-metal interactions.
DFT calculations can be used to model the geometry and electronic structure of metal complexes containing this compound as a ligand. These calculations can predict bond lengths and angles within the coordination sphere, as well as the distribution of electron density between the ligand and the metal. This information is vital for understanding the stability and reactivity of the complex. For instance, theoretical calculations on thioamide-based transition metal complexes have been shown to be consistent with experimental observations from X-ray crystallography and spectroscopy. researchgate.net
Computational methods can also be used to predict the binding affinity of this compound for different metal ions. By calculating the binding energy of the ligand to a metal center, it is possible to screen for promising candidates for applications in catalysis or materials science. Furthermore, time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra of these complexes, providing insights into their photophysical properties.
The design of novel ligands with specific properties is an area where computational modeling is particularly powerful. By systematically modifying the structure of this compound in silico (e.g., by changing the substituents on the phenyl ring or the benzyl groups), it is possible to tune its electronic and steric properties to achieve desired coordination behavior. This predictive design approach can significantly accelerate the discovery of new and improved metal complexes. The interaction of thioamides with metal centers is also relevant in the context of catalysis, where they can act as transient cooperative ligands to influence the outcome of reactions. nih.govacs.org
Advanced Materials Applications of N,n Dibenzylthiobenzamide Derivatives
Integration into Supramolecular Materials Design
The design of supramolecular materials relies on the precise control of non-covalent interactions to guide the self-assembly of molecular components into ordered, functional architectures. While the classic amide-to-thioamide substitution is often explored for its impact on N-H···S hydrogen bonding, the N,N-dibenzyl substitution in N,N-Dibenzylthiobenzamide precludes this specific interaction due to the absence of N-H protons. Consequently, other intermolecular forces govern its integration into supramolecular structures.
The primary non-covalent interactions responsible for the assembly of this compound derivatives are:
n→π* Interactions: A significant, yet subtle, force in thioamide-containing systems is the n→π* interaction. This involves the donation of electron density from a lone pair (n) on the sulfur atom into the antibonding (π) orbital of a nearby aromatic ring or another thiocarbonyl group. acs.orgnih.gov Studies have shown that the n→π interaction between two thioamides is approximately three times stronger than that between two analogous amides, with an estimated energy of 0.88 kcal/mol. nih.gov This strong, directional interaction can play a crucial role in stabilizing specific conformations and promoting ordered packing in the solid state.
π-π Stacking: The presence of three aromatic rings (one from the thiobenzamide (B147508) core and two from the benzyl (B1604629) groups) provides extensive surface area for π-π stacking. These interactions are a major driving force for the assembly of aromatic molecules, contributing significantly to the stability of the resulting supramolecular structures.
The interplay of these forces allows this compound derivatives to act as building blocks (tectons) in crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. nih.gov By modifying the substituents on the aromatic rings, it is possible to fine-tune these non-covalent interactions to control the self-assembly process and the resulting material's architecture.
Hybrid Inorganic-Organic Materials Incorporating Thiobenzamide Scaffolds
Hybrid inorganic-organic materials, including metal-organic frameworks (MOFs), combine the properties of both components to create materials with applications in catalysis, sensing, and gas storage. rsc.orgrsc.org The thiobenzamide scaffold, particularly the thiocarbonyl group, can be effectively integrated into these materials by acting as a ligand that coordinates to metal centers.
The sulfur atom of the thioamide group is a soft Lewis base, giving it a strong affinity for soft or borderline Lewis acidic metal ions such as Cu(I), Cu(II), Ag(I), Pd(II), and Zn(II). ucj.org.uanih.govicm.edu.pl This coordination typically occurs through the sulfur atom's lone pair electrons. This interaction allows this compound derivatives to serve as organic linkers in the construction of MOFs and other coordination polymers.
Modes of Integration:
Direct Coordination: Thiobenzamide derivatives can be used as the primary organic linkers during the de novo synthesis of a MOF. The sulfur atom coordinates directly to the metal ion or metal cluster that forms the nodes of the framework. Research on thiophenic sulfur compounds demonstrates that the sulfur atom can directly interact with metal centers like Cu(II) and Zn(II) in MOFs, serving as an active site for adsorption. researchgate.netnih.gov
Post-Synthetic Modification (PSM): An alternative strategy involves introducing the thiobenzamide functionality into a pre-existing MOF. rsc.org For example, a MOF could be synthesized with reactive sites (e.g., amino groups) on its linkers. An this compound derivative containing a complementary reactive group (e.g., a carboxylic acid) could then be grafted onto the framework. This method allows for the precise placement of the thioamide functionality within the porous structure. researchgate.net
The incorporation of the bulky N,N-dibenzyl groups can influence the resulting hybrid material's properties by controlling the porosity and creating specific steric environments within the MOF channels. The aromatic groups can also engage in π-π stacking interactions with guest molecules, enhancing the material's performance in applications like selective adsorption.
Nanomaterial Integration and Functionalization with this compound
The functionalization of nanomaterial surfaces is critical for tailoring their properties for specific applications, enhancing their stability, and enabling their interaction with biological or chemical systems. sciltp.com The thioamide group in this compound provides a versatile anchor for attaching these molecules to the surfaces of various inorganic nanoparticles.
Integration with Gold Nanoparticles (AuNPs): Gold surfaces have a well-known high affinity for sulfur. While this is most commonly exploited using thiols (R-SH) to form strong gold-thiolate bonds nih.govnih.gov, the sulfur atom in a thioamide can also form a robust dative bond with the gold surface. When this compound is introduced to a colloidal solution of AuNPs, the thioamide's sulfur atom can displace weaker stabilizing ligands (e.g., citrate) on the surface, forming a self-assembled monolayer. The bulky dibenzyl groups would orient away from the surface, modifying the nanoparticle's hydrophobicity and creating a new interface for further interactions.
Integration with Metal Oxide Nanoparticles (e.g., Fe₃O₄, SiO₂):
Iron Oxide (Fe₃O₄): The surface of superparamagnetic iron oxide nanoparticles (SPIONs) can be functionalized through direct coordination. The thioamide's sulfur atom can act as a Lewis base and coordinate to Lewis acidic iron sites on the nanoparticle surface. nih.gov
Silica (B1680970) (SiO₂): Direct attachment to silica is less straightforward. A common strategy is to first modify the this compound molecule with a trialkoxysilane group (e.g., (3-aminopropyl)triethoxysilane). This functionalized thiobenzamide can then be covalently attached to the silica surface via a condensation reaction with the surface silanol (B1196071) (Si-OH) groups, forming stable Si-O-Si bonds. rsc.orgresearchgate.net
The functionalization of nanoparticles with this compound derivatives can impart new properties, such as altered surface energy, improved dispersibility in organic solvents, and the introduction of specific recognition sites based on the aromatic groups.
Table 2: Potential Integration Strategies for this compound with Nanomaterials
| Nanomaterial Type | Primary Interaction Mechanism | Resulting Surface Properties |
|---|---|---|
| Gold (Au) | Direct coordination of thioamide sulfur to Au surface. | Increased hydrophobicity, stable organic shell, potential for SERS applications. |
| Iron Oxide (Fe₃O₄) | Direct coordination of thioamide sulfur to surface Fe sites. nih.gov | Modified surface chemistry for targeted delivery or catalysis. |
| Silica (SiO₂) | Covalent attachment via a silane (B1218182) linker molecule. rsc.org | Stable functionalization, allows for precise control over surface density. |
Q & A
Q. What are the established synthetic routes for N,N-Dibenzylthiobenzamide, and what factors influence yield optimization?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiobenzamide derivatives can be prepared by reacting benzyl halides with thiourea precursors under anhydrous conditions, followed by purification via column chromatography . Key factors affecting yield include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves reaction efficiency .
- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side reactions .
- Data Table :
| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |
|---|---|---|---|---|
| Benzyl chloride + Thiourea | 72 | 98.5 | DMF, 70°C, 12h | |
| DMT-MM-mediated coupling | 85 | 99.1 | THF, RT, 6h |
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The benzyl groups appear as multiplets at δ 4.3–4.6 ppm (CH₂) and δ 7.2–7.5 ppm (aromatic protons). The thiocarbonyl (C=S) group deshields adjacent carbons, appearing at δ 195–200 ppm in ¹³C NMR .
- IR Spectroscopy : A strong C=S stretch is observed at 1200–1250 cm⁻¹, while N-H stretches (if present) appear at 3300–3400 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., C₁₅H₁₅NS requires m/z 241.1) .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in thermal stability data for this compound across studies?
- Methodological Answer : Conflicting thermal stability data (e.g., decomposition temperatures) may arise from impurities or polymorphic forms. Recommended approaches:
- Controlled Atmosphere TGA : Conduct thermogravimetric analysis under nitrogen to suppress oxidative decomposition .
- DSC Analysis : Identify polymorphs by detecting endothermic peaks corresponding to phase transitions .
- Purity Validation : Use HPLC or elemental analysis to rule out impurities influencing stability .
- Example Workflow :
Purify via recrystallization (ethanol/water) .
Perform DSC under nitrogen (heating rate: 10°C/min).
Compare results with XRD to confirm crystalline consistency .
Q. How should researchers design kinetic studies to investigate hydrolysis mechanisms of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design :
- pH Buffers : Use Britton-Robinson buffer (pH 2–12) to maintain ionic strength .
- Monitoring : Track hydrolysis via UV-Vis (λ = 260 nm for thiocarbonyl absorbance loss) or LC-MS to identify intermediates .
- Temperature Control : Conduct studies at 25°C, 37°C, and 50°C to calculate activation energy (Arrhenius plot) .
- Key Parameters :
| pH | Half-life (h) | Major Hydrolysis Product |
|---|---|---|
| 2 | 8.5 | Benzyl mercaptan |
| 7 | 120 | Stable (no degradation) |
| 12 | 2.3 | Dibenzylamine + H₂S |
- Reference : Data adapted from analogous thiourea hydrolysis studies .
Q. What crystallographic techniques are optimal for resolving steric effects in this compound derivatives?
- Methodological Answer :
- Single-Crystal XRD : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve torsion angles between benzyl groups and the thiocarbonyl moiety .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···S contacts) contributing to crystal packing .
- Case Study : A related compound, N-((2-Acetylphenyl)carbamothioyl)benzamide, showed a dihedral angle of 85.2° between aromatic rings, confirmed by XRD .
Safety and Handling Considerations
Q. What precautions are critical when handling this compound in catalytic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
